2-Isoxazol-3-YL-phenol
Description
Background and Significance of Isoxazole (B147169) Compounds in Medicinal Chemistry and Organic Synthesis
Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are of immense importance in medicinal chemistry due to their wide spectrum of biological activities. rsc.orgnih.govnih.gov The integration of the isoxazole ring into molecular structures can enhance physicochemical properties and lead to a diverse range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities. nih.govnih.gov This versatility has made isoxazoles a popular structural motif in drug design. nih.gov
In organic synthesis, the construction of the isoxazole ring is a well-established yet continually refined area of study. The most common method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. rsc.orgmdpi.com Recent advancements have focused on developing more efficient and environmentally friendly synthetic routes, such as transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques. rsc.orgnih.govresearchgate.net These methods allow for the creation of a vast array of isoxazole derivatives with tailored biological activities. nih.govresearchgate.net
Current State of Research on Isoxazole Derivatives and Related Phenols
Current research on isoxazole derivatives is vibrant and multifaceted. Scientists are actively exploring their potential in treating a multitude of diseases, including cancer, infectious diseases, and neurodegenerative disorders. nih.govespublisher.com Modifications to the isoxazole core and the introduction of various substituents are being systematically investigated to enhance potency and selectivity for specific biological targets. nih.gov For instance, the synthesis of isoxazole-containing compounds as inhibitors of the influenza A virus M2-S31N proton channel has shown promising results. nih.gov
Similarly, phenolic compounds are a well-established class of molecules with diverse biological activities. The coupling of phenolic moieties with heterocyclic rings like isoxazole is a strategy employed to create hybrid molecules with potentially synergistic or novel pharmacological profiles. Research in this area includes the synthesis and evaluation of compounds like 4-[5-(3-nitrophenyl) isoxazol-3-yl] phenol (B47542) for its anti-inflammatory properties. researchgate.net The exploration of such hybrid structures remains an active and promising avenue in medicinal chemistry.
Scope and Objectives of the Academic Investigation
This academic investigation aims to provide a comprehensive analysis of 2-Isoxazol-3-YL-phenol. The primary objectives are to:
Detail the synthetic methodologies available for the preparation of this compound and related structures.
Summarize the known biological activities and potential therapeutic applications based on existing research.
Analyze the structure-activity relationships of isoxazole-phenol derivatives to understand the influence of structural modifications on biological outcomes.
Present a forward-looking perspective on the potential of this compound and its analogues in future drug discovery efforts.
This review will be strictly focused on the chemical and medicinal aspects of this compound, drawing from peer-reviewed scientific literature to ensure a professional and authoritative tone.
Data Tables
Table 1: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula | Key Characteristics |
| This compound | 312505-97-8 | C9H7NO2 | Contains an isoxazole ring and a phenol group. google.com |
| 4-[5-(3-nitrophenyl) isoxazol-3-yl] phenol | Not Available | C15H10N2O4 | An isoxazole derivative with anti-inflammatory activity. researchgate.net |
| 3-methyl-5-phenylisoxazole | 3630-91-3 | C10H9NO | An early recognized isoxazole with aromatic properties. |
| Sulfamethoxazole | 723-46-6 | C10H11N3O3S | A clinically important isoxazole-containing antibiotic. |
| Sulfisoxazole | 127-69-5 | C11H13N3O3S | An isoxazole derivative used as an antibacterial drug. |
| Oxacillin | 66-79-5 | C19H19N3O5S | A penicillinase-resistant beta-lactam antibiotic with an isoxazole ring. |
| Cycloserine | 68-41-7 | C3H6N2O2 | An antitubercular and antibacterial agent containing an isoxazole ring. |
| Acivicin | 42228-92-2 | C5H7ClN2O3 | An isoxazole-containing compound with antitumor activity. |
| 1-(5-{[3-(1,2-isoxazol-5-ylmethyl)phenoxy]methyl}-2(1,2-isoxazol-3-yl)phenol) | Not Available | C26H20N2O4 | A bis-isoxazole derivative with potential DNA cleavage activity. imedpub.com |
| 3-(2-METHOXY-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE | 808740-33-2 | C11H9NO3 | A substituted isoxazole derivative. chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2-oxazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-4-2-1-3-7(9)8-5-6-12-10-8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNKRICCWLHZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695963 | |
| Record name | 6-(1,2-Oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61348-48-9 | |
| Record name | 2-(3-Isoxazolyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61348-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,2-Oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies
Established Synthetic Routes for 2-Isoxazol-3-YL-phenol and its Derivatives
The formation of the isoxazole (B147169) ring is the cornerstone of synthesizing this compound and its analogs. Several established methods have proven effective, each with its own set of advantages and substrate scopes.
Cyclization Reactions for Isoxazole Ring Formation
Cyclization reactions are a fundamental approach to building the isoxazole core. These methods typically involve the reaction of a precursor molecule containing a suitable arrangement of carbon, nitrogen, and oxygen atoms that can be induced to form the five-membered heterocyclic ring.
The synthesis of 3-substituted isoxazoles can be achieved through the cyclization of β-ketonitriles with hydroxylamine (B1172632). In the context of this compound, the precursor would be 2-hydroxybenzoylacetonitrile. The reaction proceeds under basic conditions, where hydroxylamine attacks the carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization and dehydration to yield the isoxazole ring.
The general mechanism involves the initial formation of an oxime intermediate, which then undergoes cyclization. The presence of the nitrile group facilitates the ring closure. This method is a direct and efficient way to introduce the phenol (B47542) moiety at the 3-position of the isoxazole ring. A related synthesis of 3-amino-5-methylisoxazole (B124983) involves the reaction of acetylacetonitrile with hydroxylamine under alkaline conditions, highlighting the utility of β-ketonitriles in isoxazole synthesis. google.com
Table 1: Key Features of the Cyclization of 2-hydroxybenzoylacetonitrile
| Feature | Description |
| Starting Material | 2-hydroxybenzoylacetonitrile |
| Reagent | Hydroxylamine Hydrochloride |
| Condition | Basic |
| Key Intermediate | Oxime |
| Product | 2-(Isoxazol-3-yl)phenol |
Another synthetic strategy involves the modification of a pre-formed isoxazole ring. Specifically, a condensation reaction between a substituted 3-aminoisoxazole (B106053) and a phenolic aldehyde, such as salicylaldehyde (B1680747), can be employed. This reaction typically forms a Schiff base, which is an imine derivative.
For instance, the condensation of 3-amino-5-methylisoxazole with salicylaldehyde and its derivatives has been reported to yield Schiff bases. researchgate.net This reaction provides a modular approach, allowing for the introduction of various substituted phenolic groups onto the isoxazole scaffold. The resulting Schiff bases can be further modified if desired.
Table 2: Examples of Condensation Reactions
| Isoxazole Amine | Phenolic Aldehyde | Product Type |
| 3-Amino-5-methylisoxazole | Salicylaldehyde | Schiff Base |
| 3-Amino-5-methylisoxazole | 2,3-Dihydroxybenzaldehyde | Schiff Base |
| 3-Amino-5-methylisoxazole | 2,4-Dihydroxybenzaldehyde | Schiff Base |
A widely used and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the cyclization of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride. nih.govorientjchem.orgijert.org This reaction proceeds via the initial formation of a chalcone (B49325) oxime, followed by an intramolecular Michael addition of the hydroxyl group to the β-carbon of the double bond, and subsequent dehydration to form the isoxazole ring.
This method allows for significant diversity in the final product, as the substituents on the chalcone precursor can be readily varied. For the synthesis of phenolic isoxazoles, a chalcone bearing a hydroxyl group on one of the aromatic rings is required. The reaction is often carried out in the presence of a base, such as sodium acetate (B1210297) or potassium hydroxide, to facilitate the reaction. orientjchem.orgijert.org
Table 3: Reaction Conditions for Cyclization of Chalcones
| Starting Material | Reagent | Base | Solvent | Product |
| Hydroxyphenyl-containing Chalcone | Hydroxylamine Hydrochloride | Sodium Acetate | Ethanol (B145695)/Acetic Acid | 3-(Aryl)-5-(hydroxyphenyl)isoxazole |
| Indolyl Chalcone | Hydroxylamine Hydrochloride | Sodium Acetate | Ethanol/Acetic Acid | 5-(Indol-3-yl)-3-(substituted phenyl)isoxazole nih.gov |
| Substituted Chalcone | Hydroxylamine Hydrochloride | Potassium Hydroxide | Ethanol | 3,5-Disubstituted Isoxazole ijert.org |
The intramolecular cyclization of propynal or propynone oximes is another effective route to isoxazoles. acs.org This method involves the formation of an oxime from a propargylamine, which then undergoes a cyclization reaction. A key advantage of this approach is its high regioselectivity. However, a potential drawback is the need to synthesize the oxime precursor, which may exist as a mixture of E/Z isomers, with only one isomer typically being reactive for cyclization. acs.org
Recent advancements have described a one-pot synthesis of isoxazoles from propargylamines, involving an oxidation step to form the oxime in situ, followed by a copper-catalyzed intramolecular cyclization. acs.orgacs.orgorganic-chemistry.org This streamlined process enhances the efficiency of this synthetic route.
Table 4: Overview of Intramolecular Cyclization of Propynal/Propynone Oximes
| Precursor | Key Transformation | Catalyst (if applicable) | Advantage |
| Propynal/Propynone Oxime | Intramolecular Cyclization | - | High Regioselectivity |
| Propargylamine | One-pot Oxidation and Cyclization | Copper Chloride | High Efficiency, One-pot |
1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloaddition is a powerful and widely employed method for the construction of five-membered heterocyclic rings, including isoxazoles. nih.govresearchgate.netmdpi.comnih.gov This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).
The nitrile oxides are typically generated in situ from the corresponding aldoximes or hydroximoyl chlorides. nih.govmdpi.com The reaction of a nitrile oxide with a terminal alkyne generally leads to the formation of a 3,5-disubstituted isoxazole. The regioselectivity of the reaction can be influenced by both steric and electronic factors of the substituents on the nitrile oxide and the alkyne. This method offers a high degree of flexibility in the synthesis of a wide variety of isoxazole derivatives. Intramolecular versions of this reaction are also known, where the nitrile oxide and the alkyne are part of the same molecule, leading to the formation of fused ring systems. mdpi.com
Table 5: Components of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| 1,3-Dipole | Dipolarophile | Product |
| Nitrile Oxide | Alkyne | Isoxazole |
| Nitrile Oxide | Alkene | Isoxazoline (B3343090) |
Nitrile Oxides with Alkynes
The [3+2] cycloaddition reaction between nitrile oxides and alkynes stands as a cornerstone for synthesizing the isoxazole ring. nih.gov This reaction is a powerful and widely utilized method for forming 2-isoxazolines and isoxazoles. researchgate.net The process involves the in-situ generation of a nitrile oxide, which then acts as a 1,3-dipole, reacting with a dipolarophile (the alkyne) to form the five-membered heterocyclic ring. nih.govmdpi.com
This cycloaddition can be explained through Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the reaction's regioselectivity. mdpi.com Various methods exist for generating the crucial nitrile oxide intermediate from precursors such as aldoximes, hydroximoyl chlorides, or nitroalkanes. mdpi.com For instance, treating oximes with hypervalent iodine can rapidly produce nitrile oxides, which then react with terminal alkynes to yield 3,5-disubstituted isoxazoles with high regioselectivity and yield. rsc.org This method is mild enough to be applied to complex molecules like nucleoside and peptide conjugates. rsc.org
The reaction can be performed under various conditions, including solid-phase synthesis where resin-bound alkynes react with in-situ generated nitrile oxides. nih.gov This approach allows for the creation of diverse isoxazole libraries. nih.gov
Direct Condensation Approaches for Schiff Base Derivatives
Schiff base derivatives related to this compound are commonly synthesized through the direct condensation of an amino-isoxazole with a substituted salicylaldehyde. tandfonline.comnih.gov Schiff bases are characterized by an azomethine or imine group (-CH=N-) and are typically formed by the reaction of a primary amine with an active carbonyl compound. researchgate.net
A general procedure involves dissolving the appropriate salicylaldehyde and an amino-isoxazole, such as 3-amino-5-methylisoxazole, in a solvent like ethanol or methanol (B129727). nih.govjocpr.com The mixture is then refluxed for several hours. nih.govjocpr.com Upon cooling, the resulting Schiff base product often precipitates and can be collected by filtration. nih.gov For example, (E)-2-{[(isoxazol-3-yl)imino]methyl}phenol can be synthesized by the direct condensation of salicylaldehyde and the corresponding isoxazole derivative in ethanol, followed by refluxing for 6–8 hours. nih.gov This straightforward method provides a reliable route to a wide array of isoxazole-containing Schiff bases. tandfonline.comuniv-antilles.fr
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Achieving high yields and selectivity in the synthesis of this compound and its derivatives requires careful optimization of reaction parameters. Key factors include the choice of solvent, control of temperature and reactant stoichiometry, and the use of catalysts.
Solvent Effects on Reaction Pathways and Yields
Ultrasonic irradiation-assisted synthesis has been effectively carried out in water or water-acetonitrile mixtures, conforming to the principles of green chemistry by avoiding volatile organic solvents. nih.govpreprints.org Other "non-conventional" solvents, such as supercritical carbon dioxide (scCO₂) and ionic liquids, also present advantages from a green chemistry perspective for 1,3-dipolar cycloaddition reactions. nih.gov In more traditional syntheses, alcohol-based solvents like ethanol and methanol are commonly used, particularly for the condensation reactions that form Schiff bases. jocpr.comijbpas.com
Table 1: Effect of Different Solvents on Isoxazole Synthesis
| Reaction Type | Solvent(s) | Catalyst/Conditions | Typical Yield | Reference |
| Three-component reaction | Water | Amine-functionalized cellulose | Good to High | preprints.org |
| Cycloaddition | Water | KI/Oxone, Sonication | 65% - 85% | nih.gov |
| Condensation | Aqueous Media | Catalyst-free | High | researchgate.net |
| Condensation | Alcohol | Parallel synthesizer, 60-65°C | 80% - 85% | ijbpas.com |
| Cycloaddition | Ionic Liquids, scCO₂ | Thermal activation | Varies | nih.gov |
Temperature and Stoichiometric Ratio Control
Temperature and the stoichiometric ratio of reactants are critical variables that must be controlled to maximize product yield and minimize side reactions. In a Lewis acid-promoted synthesis of isoxazoles, the reaction of 2-methylquinoline (B7769805) with phenylacetylene (B144264) using AlCl₃ and sodium nitrite (B80452) was optimized at 90 °C. nih.gov Interestingly, increasing the temperature to 140 °C led to a significant decrease in yield from 92% to 21%. nih.gov
The molar ratio of reactants and catalysts also plays a crucial role. In the aforementioned synthesis, using 3 equivalents of AlCl₃ gave the optimal 92% yield, whereas reducing it to 2 equivalents dropped the yield to 64%. nih.gov Similarly, decreasing the amount of sodium nitrite from 10 to 5 equivalents resulted in a lower yield. nih.gov For Schiff base formation, reactions are often carried out at the reflux temperature of the solvent, such as ethanol, for extended periods to ensure the reaction goes to completion. nih.gov
Table 2: Optimization of Temperature and Stoichiometry
| Reactants | Catalyst/Solvent | Temperature | Stoichiometry | Yield | Reference |
| 2-methylquinoline, phenylacetylene | AlCl₃ / DMAc | 90 °C | 3 equiv AlCl₃, 10 equiv NaNO₂ | 92% | nih.gov |
| 2-methylquinoline, phenylacetylene | AlCl₃ / DMAc | 140 °C | 3 equiv AlCl₃, 10 equiv NaNO₂ | 21% | nih.gov |
| 2-methylquinoline, phenylacetylene | AlCl₃ / DMAc | 90 °C | 2 equiv AlCl₃ | 64% | nih.gov |
| Salicylaldehyde, amino-isoxazole | Ethanol | Reflux | 1:1 | Not specified | nih.gov |
Catalytic Approaches (e.g., Copper-catalyzed isomerization)
Catalysis offers a powerful tool for enhancing the efficiency and selectivity of isoxazole synthesis. Copper catalysts, in particular, have been widely employed. organic-chemistry.org One notable application is in the one-pot oxidation and cyclization of propargylamines to form isoxazoles. thieme-connect.com In this process, a CuCl catalyst effectively mediates the intramolecular cyclization of an oxime intermediate at elevated temperatures. organic-chemistry.orgthieme-connect.com
Mechanistic studies suggest that the reaction proceeds through a copper-catalyzed isomerization of the E-isomer of the oxime to the Z-isomer. thieme-connect.com While the Z-isomer can cyclize at room temperature, the E-isomer requires higher temperatures. The copper catalyst facilitates the breaking and re-forming of the C=N π-bond, allowing for the complete conversion of the initial E/Z mixture into the desired isoxazole product. thieme-connect.com Copper(I)-catalyzed cycloaddition reactions also provide reliable access to 3,4-disubstituted isoxazoles from nitrile oxides and copper(I) acetylides. organic-chemistry.org
Considerations for Scalable and Industrial Production Methods
Transitioning the synthesis of isoxazole derivatives from laboratory-scale to industrial production requires consideration of scalability, safety, efficiency, and cost. researchgate.net Flow chemistry represents a significant advancement in this area, offering superior control over reaction parameters compared to traditional batch processing. researchgate.net
A multi-step synthesis of trisubstituted isoxazoles, involving oximation, chlorination, and cycloaddition, has been successfully adapted to a continuous flow process. researchgate.net This approach allows for better management of exothermic steps, such as chlorination, due to the high surface-area-to-volume ratio of flow reactors, which enables more effective heat transfer and mitigates the risk of thermal runaway. researchgate.net Hybrid methodologies that combine ultrasound irradiation with flow chemistry are also being explored to enhance scalability for industrial applications. nih.gov Furthermore, demonstrating consistent yields when scaling up reactions from milligram to gram scale is a crucial step in proving the practicality of a synthetic method for larger-scale production. acs.org
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Analysis for Proton Environments and Substitution Patterns
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the 2-Isoxazol-3-yl-phenol molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the shielding or deshielding of protons. The protons on the phenolic ring are expected to appear in the aromatic region, typically between 6.5 and 8.0 ppm. The specific substitution pattern on the phenol (B47542) ring will dictate the multiplicity (singlet, doublet, triplet, etc.) of these signals due to spin-spin coupling with adjacent protons. The protons on the isoxazole (B147169) ring will also exhibit characteristic chemical shifts, which are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms. The phenolic hydroxyl proton often appears as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenolic -OH | Variable (Broad Singlet) | s |
| Aromatic C-H | 6.8 - 7.5 | m |
| Isoxazole C-H | 6.5 - 8.5 | d |
| Isoxazole C-H | 8.0 - 9.0 | d |
Note: The exact chemical shifts and coupling constants would be determined from an experimental spectrum.
¹³C NMR Analysis for Carbon Framework Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the phenolic ring will appear in the aromatic region (typically 110-160 ppm). The carbon atom attached to the hydroxyl group (C-OH) will be shifted downfield due to the deshielding effect of the oxygen atom. The carbons of the isoxazole ring will have characteristic chemical shifts, with the carbon atoms adjacent to the heteroatoms (oxygen and nitrogen) being significantly deshielded.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Phenolic C-OH | 150 - 160 |
| Phenolic C-C(isoxazole) | 120 - 130 |
| Phenolic C-H | 115 - 130 |
| Isoxazole C-N | 155 - 165 |
| Isoxazole C-O | 160 - 170 |
| Isoxazole C-H | 100 - 110 |
Note: These are approximate ranges, and the precise values are obtained from experimental data.
Infrared (IR) Spectroscopy for Functional Group Identification (Phenolic O–H, C=N, C=C Vibrations)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O–H stretching vibration of the phenolic hydroxyl group. The stretching vibration of the C=N bond within the isoxazole ring typically appears in the range of 1610-1680 cm⁻¹. Aromatic C=C stretching vibrations from the phenol ring will be observed in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O–H | Stretching | 3200 - 3600 (broad) |
| Aromatic C–H | Stretching | 3000 - 3100 |
| Isoxazole C=N | Stretching | 1610 - 1680 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C–O | Stretching | 1200 - 1300 |
Mass Spectrometry (HRMS, LCMS) for Molecular Weight and Formula Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, allowing for the determination of the elemental formula of the compound. For this compound (C₉H₇NO₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, which is useful for analyzing the purity of the compound and confirming its molecular weight. The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound, along with fragmentation peaks that can provide further structural information.
Interactive Data Table: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight (Nominal) | 161 g/mol |
| Exact Mass (Calculated) | 161.0477 u |
| Expected [M+H]⁺ (for ESI) | 162.0550 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomeric Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* electronic transitions of the conjugated systems of the phenol and isoxazole rings. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity and pH. This technique can also be employed to study potential tautomeric equilibria, such as the phenol-keto tautomerism, as different tautomers would exhibit distinct absorption spectra. Phenol itself typically shows absorption maxima around 270-280 nm. The presence of the isoxazole ring is expected to influence the electronic structure and thus the UV-Vis spectrum.
Elemental Analysis for Compositional Verification (C/H/N Percentages)
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula of this compound (C₉H₇NO₂). A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.
Interactive Data Table: Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) |
| Carbon (C) | 67.07 |
| Hydrogen (H) | 4.38 |
| Nitrogen (N) | 8.69 |
X-ray Diffraction Analysis for Solid-State Structure and Polymorphism
Following a comprehensive search of scientific literature and crystallographic databases, no specific experimental X-ray diffraction data for the compound this compound could be located. Detailed analyses, including single-crystal X-ray diffraction for molecular geometry, powder X-ray diffraction (PXRD) for polymorph characterization, and the analysis of hydrogen bonding networks and crystal packing, are contingent on the successful crystallization of the compound and subsequent diffraction experiments.
Single-Crystal X-ray Diffraction for Molecular Geometry
No published single-crystal X-ray diffraction studies for this compound are currently available. This technique is essential for unequivocally determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles, which together define the molecule's specific geometry in the solid state. Without this experimental data, a definitive description of its molecular conformation remains undetermined.
Powder X-ray Diffraction (PXRD) for Polymorph Characterization
Information regarding the powder X-ray diffraction patterns of this compound is not present in the accessible scientific literature. PXRD is a critical analytical tool for characterizing the bulk crystalline solid, identifying different polymorphic forms (distinct crystal structures of the same compound), and assessing sample purity. The absence of this data means that the existence of polymorphs for this compound has not been investigated or reported.
Chemical Reactivity and Transformation Studies
Oxidation Reactions of the Phenolic Moiety to Quinones
The phenolic component of 2-isoxazol-3-yl-phenol and its derivatives can be readily oxidized to form quinones, which are valuable synthetic intermediates. Phenols are susceptible to oxidation, though the reaction can sometimes lead to complex mixtures of colored products. youtube.com The regioselectivity of this transformation is a key consideration, with ortho-quinones being common products.
Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), have emerged as efficient and mild oxidants for the regioselective conversion of phenols to o-quinones. nih.govnih.gov This process involves a double oxidation where a hydroxyl group is first installed at the ortho position, followed by oxidation of the resulting catechol to the corresponding o-quinone. nih.gov The reaction typically proceeds at room temperature and is effective for electron-rich phenols. nih.gov For polycyclic aromatic phenols, IBX consistently yields ortho-quinones, whereas other reagents like bis(trifluoro-acetoxy)iodobenzene (BTI) can lead to para-quinones where structurally possible. elsevierpure.com
Table 1: Oxidation of Phenol (B47542) Derivatives to Quinones with Hypervalent Iodine Reagents
| Starting Phenol | Reagent | Product Type | Reference |
| 2-Substituted Phenols | Hypervalent Iodine(III) | o-Quinone (dimerizes) | core.ac.uk |
| 1-Naphthol | IBX | 1,2-Naphthoquinone | elsevierpure.com |
| 2-Naphthol | IBX | 1,2-Naphthoquinone | elsevierpure.com |
| 1-Naphthol Derivatives | BTI | para-Naphthoquinones | elsevierpure.com |
| 2-Anthracenol | BTI | Anthracen-1,2-dione (ortho-quinone) | elsevierpure.com |
Other oxidizing agents like Fremy's salt (potassium nitrosodisulfonate) and cerium(IV) ammonium nitrate are also used for phenol oxidation, though they may lead to mixtures of ortho- and para-isomers. elsevierpure.comcore.ac.uk
Reduction Reactions of the Isoxazole (B147169) Ring and Nitro Groups
The isoxazole ring, while aromatic, contains a weak N-O bond that is susceptible to cleavage under reductive conditions, particularly catalytic hydrogenation. This reaction typically yields β-amino enones. clockss.org Catalysts such as Raney nickel, palladium, or platinum are effective for this transformation under ordinary pressure and temperature. clockss.org
In derivatives of this compound bearing nitro groups, selective reduction is a significant synthetic challenge. The goal is often to reduce the nitro group to an amine without cleaving the isoxazole ring.
Selective Nitro Group Reduction : Milder reducing agents can achieve the reduction of a nitro group to an amine while preserving the isoxazole ring. researchgate.net Reagents such as anhydrous tin(II) chloride or a combination of zinc dust and ammonium formate have been suggested for this purpose. researchgate.net For 3-(nitrophenyl)-4,5-dihydroisoxazoles, catalytic hydrogenation with palladium-on-carbon successfully reduces the nitro group without affecting the dihydroisoxazole ring. thieme-connect.com
Concomitant Reduction and Rearrangement : In contrast, the catalytic hydrogenation of 3-(2-nitrophenyl)isoxazoles over palladium-on-carbon leads to the reduction of the nitro group followed by a spontaneous intramolecular cyclization, yielding 4-aminoquinolines. nih.govthieme-connect.com Similarly, using iron powder in acetic acid can also induce reductive heterocyclization to form quinolines or indoles. nih.gov This indicates that under certain catalytic hydrogenation conditions, the isoxazole ring is not stable post-reduction of the nitro group.
Table 2: Reduction Methods for Nitrophenyl-Isoxazole Derivatives
| Substrate | Reagent/Catalyst | Outcome | Reference |
| 3-(2-Nitrophenyl)isoxazoles | Pd/C, H₂ | 4-Aminoquinolines (Ring cleavage and recyclization) | nih.govthieme-connect.com |
| 3-(Nitrophenyl)-4,5-dihydroisoxazoles | Pd/C, H₂ | 3-(Aminophenyl)-4,5-dihydroisoxazoles (Ring intact) | thieme-connect.com |
| (2-Nitrophenyl)isoxazoles | Fe, Acetic Acid | 4-Aminoquinolines or Indoles (Reductive heterocyclization) | nih.gov |
| Nitro-substituted Benzisoxazoles | Zn dust, Ammonium Formate | Amino-substituted Benzisoxazoles (Selective nitro reduction) | researchgate.net |
Electrophilic Aromatic Substitution Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (SEAr) reactions. clockss.orgacs.org This makes the benzene (B151609) ring of this compound highly susceptible to substitution at the positions ortho and para to the hydroxyl group. The electron-donating nature of the -OH group stabilizes the cationic intermediate (arenium ion) formed during the reaction. clockss.orgacs.org
Common electrophilic aromatic substitution reactions for phenols include:
Nitration : Reaction with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. acs.org Using concentrated nitric acid can lead to polysubstitution, forming picric acid (2,4,6-trinitrophenol). acs.org For the this compound scaffold, the isoxazole ring itself can be considered a substituent, influencing the regioselectivity.
Halogenation : Phenols react readily with halogens (e.g., bromine in a non-polar solvent or bromine water) even without a Lewis acid catalyst, leading to mono- or poly-halogenated products. acs.org Treatment with bromine water typically results in the formation of a 2,4,6-tribromophenol precipitate. acs.org
Sulfonation : Reaction with concentrated sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. nih.gov
Friedel-Crafts Alkylation and Acylation : These reactions introduce alkyl or acyl groups, respectively, onto the activated phenol ring. clockss.org
The isoxazole ring itself can undergo electrophilic substitution, typically at the C4 position, although this is less favorable than substitution on the highly activated phenol ring. reddit.com
Nucleophilic Substitution Reactions (e.g., at Chlorine Atoms on Derivatives)
While the phenol ring is activated for electrophilic substitution, it is deactivated for nucleophilic aromatic substitution (SNAr). However, SNAr can occur on derivatives of this compound if a suitable leaving group (like a chlorine atom) is present on an aromatic ring that is also substituted with strong electron-withdrawing groups in the ortho and/or para positions. libretexts.org
For isoxazole derivatives, nucleophilic substitution at a chlorine atom is a known transformation.
Reactivity of Chloroisoxazoles : 5-Chloroisoxazoles are known to react with various nucleophiles. nih.govnih.gov However, this reactivity often proceeds through an initial iron(II)-catalyzed isomerization to a highly reactive 2H-azirine-2-carbonyl chloride, which then undergoes nucleophilic acyl substitution. nih.govnih.gov
Direct SNAr : Direct nucleophilic substitution on a chloro-substituted isoxazole ring is less common but plausible, particularly on heteroaromatic systems. The success of such reactions depends on the activation of the ring towards nucleophilic attack. For instance, the anion of an isoxazole derivative has been shown to act as a nucleophile in an SNAr reaction with 9-chloroacridine. elsevierpure.com This demonstrates the feasibility of isoxazoles participating in SNAr pathways. In general, SNAr reactions are favored by electron-withdrawing substituents that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgnih.gov
Tautomeric Equilibria in Solution and Solid State (Keto-Enol Forms)
Hydroxy-substituted isoxazoles, including the this compound scaffold, can exist in equilibrium between different tautomeric forms. This phenomenon, particularly keto-enol tautomerism, is crucial as the different tautomers can exhibit distinct chemical and biological properties. For 3-hydroxyisoxazole, an equilibrium exists between the "enol" form (3-hydroxyisoxazole) and its "keto" tautomers (isoxazolones). youtube.com
Theoretical studies on 3-hydroxyisoxazole predict that the hydroxy (enol) form is the most stable in the gas phase. youtube.com This type of tautomerism is also observed in related heterocyclic systems like benzimidazoles and benzoxazoles containing a phenolic moiety. The equilibrium can be influenced by factors such as the electronic nature of other substituents on the rings.
Influence of Solvent Polarity and pH on Tautomeric Shifts
The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent and the pH of the medium.
Solvent Polarity : Polar solvents can significantly shift the tautomeric equilibrium. Generally, more polar tautomers are stabilized to a greater extent in polar solvents. For example, in the case of 1-phenylazo-2-naphthol, polar solvents shift the equilibrium toward the more polar hydrazo (quinone) form. Theoretical calculations on 3- and 5-hydroxyisoxazole show that while the enol form of 3-hydroxyisoxazole is dominant in both the gas phase and aqueous solution, the 2H-oxo (keto) form of 5-hydroxyisoxazole is predicted to be the major species in aqueous solution. youtube.com This highlights the profound effect of the solvent in determining the predominant tautomeric form.
pH : Changes in pH can also influence the tautomeric equilibrium by altering the protonation state of the molecule. The formation of phenoxide or protonated species can favor one tautomer over another.
The ability of solvents to act as proton donors or acceptors in a solvent-assisted mechanism can also lower the energy barrier for tautomerization compared to a direct intramolecular proton transfer.
Biological and Pharmacological Investigations
Antimicrobial Activity
Derivatives of the 2-Isoxazol-3-YL-phenol scaffold have demonstrated notable antimicrobial properties, with studies investigating their efficacy against a variety of bacterial and fungal strains.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
A number of studies have highlighted the potential of isoxazole (B147169) derivatives as antibacterial agents. For instance, a series of novel isoxazole derivatives were synthesized and evaluated for their in vitro antibacterial activity against several Gram-positive and Gram-negative bacterial strains. The results indicated that the antibacterial efficacy of these compounds is significantly influenced by the nature and position of substituents on the aromatic rings. ijpca.orgresearchgate.net
One study reported on the synthesis of isoxazole derivatives and their screening against both Gram-positive and Gram-negative microorganisms. The presence of specific functional groups, such as methoxy (B1213986), dimethylamino, and bromine on the phenyl rings, was found to enhance the antibacterial activity of the synthesized compounds. ijpca.org Another research effort focused on the synthesis of novel 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols and their subsequent antimicrobial screening. Certain compounds within this series, particularly those with a 4-chlorophenyl substitution, exhibited higher antibacterial activity compared to the standard reference, ciprofloxacin. researchgate.net
The general mechanism of antibacterial action for phenolic compounds often involves the disruption and damage of the bacterial plasma membrane, leading to the inactivation of essential enzymes and the denaturation of proteins. researchgate.net
Antifungal Efficacy
The antifungal potential of isoxazole derivatives has also been an area of active research. Studies have shown that certain isoxazole-containing compounds exhibit significant activity against various fungal pathogens. For example, in an in vitro screening of newly synthesized 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols, some derivatives displayed notable antifungal activity, with the 4-chlorophenyl substituted compound being particularly potent when compared to the standard drug, clotrimazole. researchgate.net
Research into isoxazole derivatives has also demonstrated their effectiveness against fungal strains such as Aspergillus niger and Candida albicans. The antifungal activity was found to be dependent on the specific structural modifications of the isoxazole core. wisdomlib.org Benzoic acid and its derivatives, which share the phenolic functional group, are known to prevent the formation of yeast and are used in the treatment of fungal diseases. researchgate.net
Mechanistic Studies of Antimicrobial Action
The antimicrobial mechanism of phenolic compounds, a class to which this compound belongs, is generally attributed to their ability to interfere with microbial cell integrity and function. Phenols can cause the denaturation and coagulation of proteins within the microbial cell, leading to a loss of essential enzymatic activities. They are also known to damage the cytoplasmic membrane, which disrupts cellular processes and can lead to cell death. researchgate.netnih.gov
Anticancer Potential
The isoxazole scaffold is a component of several compounds that have been investigated for their anticancer properties. These studies have explored the cytotoxic effects of isoxazole derivatives on a variety of cancer cell lines and have delved into the molecular mechanisms underlying their potential therapeutic effects.
Cytotoxic Effects on Diverse Cancer Cell Lines
Isoxazole derivatives have been shown to exhibit cytotoxic activity against a range of human cancer cell lines. In one study, a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives were synthesized and screened against four human cancer cell lines: A549 (lung carcinoma), Colo-205 (colon adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and PC-3 (prostate adenocarcinoma). One particular compound from this series demonstrated potent cytotoxicity against all the tested cell lines, with IC50 values below 12 μM. nih.gov
Another study reported on isoxazole derivatives of quinazolinone, which were evaluated for their cytotoxicity against A549, Colo-205 , HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. nih.gov The isoxazole-piperazine derivatives have also shown strong cytotoxicity against human liver cancer lines (Huh7 and Mahlavu ) and MCF-7 breast cancer cells, with IC50 values in the low micromolar range. nih.gov Furthermore, the isoxazole derivative of usnic acid has been tested against several cancer cell lines, including MCF-7 , HL-60 (promyelocytic leukemia), and HeLa (cervical cancer), showing moderate to strong cytotoxicity. mdpi.com
The cytotoxic effect of phenolic compounds has also been documented. For instance, bromophenol derivatives have shown inhibitory activity against A549 , MCF-7 , and HeLa cells. mdpi.com
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism through which many anticancer agents exert their effects is the induction of programmed cell death, or apoptosis, and the arrest of the cell cycle, which prevents cancer cell proliferation. Research has shown that isoxazole derivatives can trigger these processes in cancer cells.
One study demonstrated that novel synthetic 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives induced both early and late apoptosis in K562 human erythroleukemic cells. nih.gov In another investigation, isoxazole-piperazine derivatives were found to induce apoptosis and cause cell cycle arrest in liver cancer cells through the activation of the p53 protein. nih.gov
The cell cycle is a critical process for cell growth and division, and its dysregulation is a hallmark of cancer. Certain isoxazole derivatives have been found to interfere with the cell cycle in cancer cells. For example, a study on isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine showed that a promising compound induced G2/M cell cycle arrest in Colo-205 cells. This was associated with a significant increase in the levels of the tumor suppressor protein p53, which in turn altered the balance of mitochondrial proteins like Bcl-2 and Bax, ultimately leading to apoptosis. ipindexing.com
The induction of apoptosis by phenolic compounds is also a well-documented anticancer mechanism. These compounds can trigger both the intrinsic and extrinsic apoptotic pathways by modulating the expression of pro- and anti-apoptotic proteins. mdpi.com
Targeting Specific Signaling Pathways and Molecular Targets (e.g., FLT3, sPLA2, Akt, p53, COX-1, angiogenesis)
Derivatives of the isoxazole class have been identified as potent inhibitors of several key signaling pathways and molecular targets implicated in oncogenesis and inflammation.
FLT3: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis, and its mutation is common in acute myeloid leukemia (AML). frontiersin.org Isoxazole derivatives have been investigated as FLT3 inhibitors. For instance, a series of 1H-benzimidazolyl isoxazole-4-carboxamide derivatives were reported as selective FLT3 inhibitors. researchgate.net Similarly, oxazole-based compounds have been shown to inhibit the activity of both wild-type and mutated FLT3, leading to increased apoptosis in FLT3-ITD+ AML cells. nih.gov These findings highlight the potential of isoxazole-containing structures in targeting aberrant FLT3 signaling in cancer therapy. frontiersin.orgnih.gov
sPLA2: Secretory phospholipase A2 (sPLA2) is an enzyme central to various inflammatory diseases, including cancer. nih.gov A study on new indole-containing isoxazole derivatives demonstrated significant sPLA2 inhibitory activity both in vitro and in vivo. nih.govresearchgate.net One potent compound from this series not only showed strong sPLA2 inhibition but also exhibited antiproliferative activity against breast and prostate cancer cells. nih.gov
Akt and p53: The PI3K/Akt/mTOR pathway is a critical oncogenic signaling cascade that can be activated by FLT3. frontiersin.org The tumor suppressor protein p53 is a key regulator of cell cycle and apoptosis, often working in concert with the Bcl-2 family of proteins. nih.gov Studies on related azole derivatives have shown they can stabilize p53, leading to the activation of pro-apoptotic genes. researchgate.net For example, certain oxadiazole derivatives can inhibit the degradation of p53 and alter the Bax/Bcl-2 ratio, promoting apoptosis. mdpi.com
COX-1: Cyclooxygenase-1 (COX-1) is a key enzyme in the prostaglandin biosynthesis pathway. While often associated with inflammation (covered in section 5.3.2), its inhibition is also being explored as a therapeutic strategy in cancer.
Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth. Isoxazole derivatives have been shown to modulate this process. One study found that a 3,5-disubstituted isoxazole derivative exhibited good inhibition of tumor growth and peritoneal angiogenesis in a mouse model. nih.gov The mechanism for some derivatives involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. nih.gov Interestingly, other isoxazole compounds have demonstrated pro-angiogenic potential by activating α7-nicotinic acetylcholine receptors (α7-nAChRs), suggesting that the effect on angiogenesis is highly dependent on the specific molecular structure and its target. spandidos-publications.com
Role of Oxidative Stress Induction in Anticancer Activity
The induction of oxidative stress within cancer cells is a recognized mechanism for anticancer activity. Isoxazole derivatives have been shown to leverage this pathway. The generation of intracellular reactive oxygen species (ROS) can trigger cell death pathways. espublisher.com Research has explored isoxazole derivatives as potential modulators of enzymes like NADP oxidase, which is involved in generating ROS. nih.gov While some isoxazole-containing chalcones and their derivatives exhibit antioxidant properties, others can act as pro-oxidants in the tumor microenvironment, contributing to their anticancer effects. mdpi.comresearchgate.netresearchgate.net This dual role highlights their potential to selectively induce cytotoxic oxidative stress in cancer cells.
Gene Expression Modulation (e.g., Bcl-2, Bax, p21WAF-1)
Compounds based on the isoxazole scaffold can exert their anticancer effects by modulating the expression of genes that control apoptosis and the cell cycle. The balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax is critical for cell survival. Isoxazole derivatives can promote apoptosis by decreasing Bcl-2 levels while increasing the expression of Bax and cytochrome C. espublisher.com This shift in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction. mdpi.com Furthermore, the tumor suppressor p53 directly regulates the expression of both bcl-2 and bax genes. nih.gov
The cyclin-dependent kinase inhibitor p21WAF-1 is another crucial regulator of the cell cycle, and its expression is often controlled by p53. nih.gov By modulating these key genes, isoxazole derivatives can halt cell cycle progression and trigger programmed cell death in cancer cells.
Anti-inflammatory and Analgesic Activities
The anti-inflammatory properties of isoxazole derivatives have been extensively documented, primarily through their action on the cyclooxygenase enzymes.
In vivo Models (e.g., Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating acute inflammation and screening potential anti-inflammatory drugs. eijst.org.uk Numerous studies have utilized this model to confirm the in vivo anti-inflammatory activity of newly synthesized isoxazole derivatives. nih.gov For example, a series of thirteen substituted-isoxazole derivatives were evaluated using this method, with several compounds demonstrating significant inhibition of paw edema. nih.gov In one study, an isoxazole derivative, MZO-2, showed potent inhibition of carrageenan-induced paw inflammation. nih.gov Another report found that compound N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine achieved a 51% inhibition of paw edema, which was more potent than reference drugs like Celecoxib and Indomethacin. mdpi.com
| Compound | Edema Inhibition (%) | Time Point | Reference |
|---|---|---|---|
| Compound 5b | 76.71 | 3 h | nih.gov |
| Compound 5c | 75.56 | 3 h | nih.gov |
| Compound 5d | 72.32 | 3 h | nih.gov |
| Compound 7a | 51 | Not Specified | mdpi.com |
Selective Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)
The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while undesirable side effects are often linked to the inhibition of COX-1. nih.gov Consequently, the development of selective COX-2 inhibitors is a major goal in drug discovery. Isoxazole derivatives have emerged as promising candidates. An in vitro enzyme inhibition assay of ten novel isoxazole derivatives found that several compounds were potent and selective COX-2 inhibitors. nih.gov The selectivity index (SI), calculated as the ratio of IC50 (COX-1)/IC50 (COX-2), is used to quantify this preference. Higher SI values indicate greater selectivity for COX-2. nih.govajmc.com
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| C1 | 80.60 ± 1.21 | 0.85 ± 0.04 | 94.83 | nih.gov |
| C2 | 52.31 ± 0.86 | 0.74 ± 0.02 | 70.68 | nih.gov |
| C3 | 22.56 ± 0.44 | 0.93 ± 0.01 | 24.26 | nih.gov |
| C5 | 35.54 ± 0.32 | 0.85 ± 0.04 | 41.82 | nih.gov |
| C6 | 67.08 ± 1.02 | 1.08 ± 0.05 | 61.73 | nih.gov |
| C7 | 96.20 ± 1.54 | 0.85 ± 0.03 | 113.19 | nih.gov |
| C8 | 85.42 ± 1.13 | 0.74 ± 0.02 | 115.43 | nih.gov |
| Celecoxib (Standard) | >100 | 0.08 ± 0.001 | >1250 | nih.gov |
Neuroprotective Applications (e.g., in Alzheimer's Disease Models, Reduction of Oxidative Stress Markers)
Beyond their roles in cancer and inflammation, isoxazole derivatives have shown promise in the field of neuroprotection. Alzheimer's disease is a multifactorial neurodegenerative disorder characterized by amyloid-beta plaques, neurofibrillary tangles, and increased oxidative stress. nih.govresearchgate.net
Other Reported Biological Activities
Derivatives of the this compound scaffold have been the subject of numerous pharmacological investigations, revealing a broad spectrum of biological activities. These studies highlight the therapeutic potential of the isoxazole nucleus in various domains of medicinal chemistry. The following sections detail the research findings concerning the anticonvulsant, antidepressant, immunosuppressant, antiviral, anthelmintic, and antioxidant properties of these compounds.
Anticonvulsant Activity
The isoxazole moiety is a key feature in the development of new anticonvulsant agents. Research has shown that isoxazole derivatives can exhibit significant antiepileptic activity in both electrically and chemically induced seizure models. pharmahealthsciences.net
One area of investigation focuses on benzo[d]isoxazole derivatives as selective blockers of the voltage-gated sodium channel NaV1.1, which are important targets for antiseizure drugs. acs.orgnih.gov In a study designing and synthesizing these derivatives, the compound Z-6b showed high protection against maximal electroshock (MES)-induced seizures, with a median effective dose (ED₅₀) of 20.5 mg/kg. nih.gov Its protective index (PI), the ratio of the median toxic dose (TD₅₀) to the ED₅₀, was found to be 10.3. nih.gov Patch-clamp experiments confirmed that Z-6b significantly inhibited NaV1.1 channels while showing little to no effect on NaV1.2, NaV1.3, and NaV1.6 channels, suggesting a selective mechanism of action. nih.gov
Further studies on other isoxazole derivatives have also demonstrated potent anti-MES activity. The condensation of cyclic 1,3-diketo esters with 3-aminoisoxazole (B106053) derivatives yielded several potent compounds. nih.gov For instance, the tert-butyl ester derivative (compound 8 in the study) had an ED₅₀ of 28.1 mg/kg orally in rats, with a TD₅₀ greater than 500 mg/kg, resulting in a protective index of over 17.8. nih.gov Another compound, the ethyl ester (compound 10), was also orally active in rats with an ED₅₀ of 68.9 mg/kg and a PI greater than 49.6. nih.gov Computational studies using quantitative structure-activity relationship (QSAR) methods have also been employed to build predictive models for the anticonvulsant activity of isoxazole derivatives, indicating a strong correlation between their chemical structure and biological function. africaresearchconnects.com
Table 1: Anticonvulsant Activity of Selected Isoxazole Derivatives
| Compound Class | Derivative | Model | ED₅₀ | TD₅₀ | Protective Index (PI) | Reference |
|---|---|---|---|---|---|---|
| Benzo[d]isoxazole | Z-6b | MES-induced seizures | 20.5 mg/kg | >211.2 mg/kg | 10.3 | nih.gov |
| Isoxazole Enaminone | tert-butyl ester (8) | MES (oral, rats) | 28.1 mg/kg | >500 mg/kg | >17.8 | nih.gov |
| Isoxazole Enaminone | methyl ester (9) | MES (ip, mice) | 68.9 mg/kg | >500 mg/kg | >7.3 | nih.gov |
| Isoxazole Enaminone | ethyl ester (10) | MES (oral, rats) | 68.9 mg/kg | >500 mg/kg | >49.6 | nih.gov |
Antidepressant Activity
The structural framework of isoxazole has been utilized in the design of compounds targeting central nervous system disorders, including depression. mdpi.com Isoxazole derivatives have been investigated for their potential as antidepressant agents, forming a part of the broader search for novel therapeutic molecules for neuropsychiatric conditions. nih.gov The design of isoxazole hybrids, which combine the isoxazole scaffold with other bioactive moieties, has been highlighted as a strategy to enhance treatment options for such disorders. mdpi.com These compounds may exert their therapeutic effects through various mechanisms, including the modulation of receptors and enzymes involved in neurotransmission. mdpi.comresearchgate.net
Immunosuppressant Activity
Isoxazole derivatives have demonstrated significant immunoregulatory properties, with many compounds exhibiting immunosuppressive effects. nih.govmdpi.com These compounds have been shown to modulate the immune response in various in vitro and in vivo models.
One study investigated a series of N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide. nih.gov Among these, the compound 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was identified as having strong antiproliferative activity without significant toxicity. nih.govresearchgate.net MM3 was found to inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor (TNF-α) in human whole blood cell cultures. nih.govresearchgate.net Further investigation using Jurkat cells, a human T-lymphocyte cell line, showed that MM3 induced apoptosis by increasing the expression of caspases, Fas, and NF-κB1. nih.govresearchgate.net
Other research has identified pyrazolylisoxazole derivatives as potent inhibitors of T cell proliferation and the production of pro-inflammatory cytokines such as IL-17 and IFN-γ. mdpi.com One particularly active isoxazole–oxazole hybrid (compound 36 in the study) demonstrated an IC₅₀ value of ≤ 0.01 µM for the inhibition of T cell proliferation and cytokine production, suggesting its potential for treating inflammatory and autoimmune disorders. mdpi.com
Table 2: Immunosuppressant Activity of Selected Isoxazole Derivatives
| Compound Class | Derivative | Biological Effect | IC₅₀ | Model System | Reference |
|---|---|---|---|---|---|
| Isoxazole-oxazole hybrid | Compound 36 | Inhibition of T cell proliferation, IL-17 & IFN-γ production | ≤ 0.01 µM | Human Peripheral Blood Mononuclear Cells (PBMC) | mdpi.com |
| Isoxazole carbohydrazide | MM3 | Inhibition of PHA-induced PBMC proliferation | Not specified | Human PBMC | nih.govresearchgate.net |
| Isoxazole carbohydrazide | MM3 | Inhibition of LPS-induced TNF-α production | Not specified | Human whole blood cell cultures | nih.govresearchgate.net |
Antiviral Activity
The isoxazole scaffold is present in numerous compounds investigated for their antiviral properties against a wide range of viruses. nih.govresearchgate.netresearchgate.netijpca.org Research has focused on developing isoxazole-based molecules targeting viruses such as Zika virus (ZIKV), picornaviruses (including human rhinovirus and coxsackievirus), and human immunodeficiency virus (HIV). nih.govacs.orgnih.govresearchgate.net
In the fight against ZIKV, a series of isoxazole-based small molecules were developed and optimized. nih.gov One derivative, compound 7l, emerged as a potent candidate with significant antiviral activity against ZIKV strains and a favorable safety profile in vitro. nih.gov
Another study focused on the discovery of 2-isoxazol-3-yl-acetamide analogues as inhibitors of heat shock protein 90 (HSP90), a promising target for antiviral therapy. nih.gov Several of these compounds showed inhibitory potential greater than 80% against HIV at non-cytotoxic concentrations. The most promising compound, 2l, exhibited a therapeutic index approximately 3.5-fold better than AUY922, a known HSP90 inhibitor. Its mechanism was found to involve the attenuation of HIV-1 LTR driven gene expression. nih.gov
Furthermore, isoxazole derivatives have been synthesized and evaluated for their activity against plant viruses, such as tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov A series of novel isoxazole-amide derivatives containing an acylhydrazone moiety showed promising in vivo antiviral activities, with compound 7t demonstrating curative, protective, and inactivation effects superior to the commercial agent Ningnanmycin. nih.gov
Table 3: Antiviral Activity of Selected Isoxazole Derivatives
| Compound Class | Derivative | Target Virus | Activity Metric (EC₅₀) | Reference |
|---|---|---|---|---|
| Isoxazole-based small molecule | 7l | Zika Virus (ZIKV) | Potent activity reported | nih.gov |
| 2-isoxazol-3-yl-acetamide | 2l | HIV | >80% inhibition at HNC* | nih.gov |
| Isoxazole-amide acylhydrazone | 7t | Tobacco Mosaic Virus (TMV) | Superior to Ningnanmycin | nih.gov |
| Isoxazole-amide acylhydrazone | 7t | Cucumber Mosaic Virus (CMV) | Superior to Ningnanmycin | nih.gov |
*HNC: Highest Non-cytotoxic Concentration
Anthelmintic Activity
Isoxazole derivatives have been identified as possessing anthelmintic properties. nih.govacs.org A study involving a series of 3-halo-5-phenylisoxazoles and 3-phenyl-5-haloisoxazoles demonstrated activity against the rat roundworm, Nippostrongylus braziliensis. nih.gov These compounds were effective at oral doses ranging from 16 to 500 mg/kg. nih.gov Structure-activity relationship analysis revealed that for the 5-phenyl series, a halogen at the 3-position of the isoxazole ring was essential for activity. In contrast, for the 3-phenyl series, the 5-halogen could be replaced with other groups like alkoxyl or thioalkoxyl without loss of activity. nih.gov
In another study, 3-substituted 5-methylthio-isoxazoles were synthesized and tested for anthelmintic activity. nih.gov Several of these compounds showed in vitro activity against Ancylostoma ceylanicum and Nippostrongylus dubius. A number of the synthesized derivatives also demonstrated in vivo activity against N. dubius. nih.gov
Table 4: Anthelmintic Activity of Selected Isoxazole Derivatives
| Compound Class | Target Organism | Activity/Dose Range | Model | Reference |
|---|---|---|---|---|
| 3-Halo-5-phenylisoxazoles | Nippostrongylus braziliensis | 16 to 500 mg/kg (oral) | In vivo (rat) | nih.gov |
| 3-Phenyl-5-haloisoxazoles | Nippostrongylus braziliensis | 16 to 500 mg/kg (oral) | In vivo (rat) | nih.gov |
| 3-Substituted 5-methylthio-isoxazoles | Ancylostoma ceylanicum | Active | In vitro | nih.gov |
| 3-Substituted 5-methylthio-isoxazoles | Nippostrongylus dubius | Active | In vitro / In vivo | nih.gov |
Antioxidant Activity and Radical Scavenging
Phenolic compounds are well-known for their antioxidant properties, and the incorporation of an isoxazole ring can lead to potent radical scavenging agents. nih.govmdpi.com The antioxidant potential of various isoxazole derivatives has been evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging tests. nih.govnih.govnih.gov
A study of fluorophenyl-isoxazole-carboxamide derivatives found that several compounds exhibited potent free radical scavenging activity, surpassing that of the positive control, Trolox. nih.govresearcher.life Specifically, compounds 2a and 2c showed high antioxidant potency with IC₅₀ values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively, compared to Trolox (IC₅₀ = 3.10 ± 0.92 µg/ml). nih.govresearcher.life
In another investigation, a series of O-heteroaryl phenols were synthesized, including isoxazole derivatives. nih.gov The compound 2-tert-Butyl-4-(4-phenyl-isoxazol-3-ylmethoxy)-phenol demonstrated the highest scavenger activity against the ABTS radical, with an IC₅₀ value of 3.17 x 10⁻⁶ M. This was an order of magnitude more potent than the standard antioxidant butylated hydroxyanisole (BHA), which had an IC₅₀ of 1.04 x 10⁻⁵ M. nih.gov Further experiments showed this compound also effectively inhibited the oxidation of linoleic acid. nih.gov The synthesis of isoxazole derivatives from chalcones has also yielded compounds with notable DPPH radical scavenging activity. nih.govresearchgate.net
Table 5: Antioxidant Activity of Selected Isoxazole Derivatives
| Compound Class | Derivative | Assay | IC₅₀ / SC₅₀ Value | Reference |
|---|---|---|---|---|
| Fluorophenyl-isoxazole-carboxamide | Compound 2a | DPPH | 0.45 ± 0.21 µg/ml | nih.govresearcher.life |
| Fluorophenyl-isoxazole-carboxamide | Compound 2c | DPPH | 0.47 ± 0.33 µg/ml | nih.govresearcher.life |
| O-heteroaryl phenol (B47542) | 2-tert-Butyl-4-(4-phenyl-isoxazol-3-ylmethoxy)-phenol | ABTS | 3.17 x 10⁻⁶ M | nih.gov |
| Chalcone-derived Isoxazole | Compound 12 | DPPH | 40.21 ± 2.71 µg/ml | nih.gov |
| Control | Trolox | DPPH | 3.10 ± 0.92 µg/ml | nih.govresearcher.life |
| Control | Butylated hydroxyanisole (BHA) | ABTS | 1.04 x 10⁻⁵ M | nih.gov |
Exchange Proteins Directly Activated by cAMP (EPAC) Antagonism
Derivatives of the 2-isoxazol-3-yl scaffold have been identified as potent antagonists of Exchange Proteins Directly Activated by cAMP (EPAC). These proteins, EPAC1 and EPAC2, are guanine nucleotide exchange factors that are activated by the second messenger cyclic AMP (cAMP) and are involved in a multitude of cellular processes. The discovery of selective EPAC antagonists is crucial for elucidating the specific roles of EPAC-mediated signaling pathways.
Initial high-throughput screening identified 2-(5-tert-butylisoxazol-3-yl)-N′-(3-chlorophenyl)-2-oxoacetohydrazonoyl cyanide, known as ESI-09, as a novel, non-cyclic nucleotide, EPAC-specific antagonist. nih.gov ESI-09 was found to inhibit the guanine nucleotide exchange factor (GEF) activity of both EPAC1 and EPAC2 with IC50 values of 3.2 µM and 1.4 µM, respectively. sigmaaldrich.commedchemexpress.com It acts as a competitive inhibitor, binding to the cAMP-binding domain of the proteins. nih.gov
Subsequent structure-activity relationship (SAR) studies on the 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide scaffold aimed to optimize the properties of the initial hit, ESI-09. nih.govnih.gov These investigations led to the synthesis and evaluation of a series of novel analogues, resulting in the discovery of several more potent EPAC antagonists. Modifications to both the phenyl ring and the isoxazole moiety were explored to understand their impact on inhibitory activity. nih.govnih.gov
Key findings from these studies revealed that substitutions on the phenyl ring and alterations at the 5-position of the isoxazole ring could significantly enhance antagonist potency. nih.gov This led to the development of compounds such as HJC0726, NY0123, and NY0173, which exhibit low micromolar inhibitory activity against EPAC proteins. nih.govresearchgate.net For instance, NY0123 demonstrated IC50 values of 0.9 µM for EPAC1 and 2.4 µM for EPAC2. probechem.com These more active antagonists serve as valuable pharmacological tools for studying the biological functions of EPAC and hold potential for the development of novel therapeutics for various diseases. nih.gov
The following table summarizes the inhibitory activities of selected 2-(isoxazol-3-yl) derivatives against EPAC1 and EPAC2.
| Compound | Modification | IC50 EPAC1 (µM) | IC50 EPAC2 (µM) |
| ESI-09 | 5-tert-butyl on isoxazole, 3-chloro on phenyl | 3.2 | 1.4 |
| HJC0726 | Further modification of ESI-09 | Low micromolar | Low micromolar |
| NY0123 | Further modification of ESI-09 | 0.9 | 2.4 |
| NY0173 | Further modification of ESI-09 | Low micromolar | Low micromolar |
This table presents a summary of the inhibitory concentrations (IC50) for key compounds against EPAC1 and EPAC2.
Further research has indicated that modifications at the 3-, 4-, and 5-positions of the phenyl ring, as well as the 5-position of the isoxazole moiety, are promising avenues for developing even more potent EPAC antagonists. nih.gov
GABA Antagonist Activity
Research into the direct GABA antagonist activity of the specific compound this compound is not extensively documented in the reviewed literature. However, the broader class of isoxazole-containing compounds, particularly those with a 3-isoxazolol core, has been investigated for interaction with GABA-A receptors. Studies have shown that certain 5-(4-piperidyl)-3-isoxazolol analogues can act as competitive GABA-A receptor antagonists. The introduction of aromatic substituents at the 4-position of the 3-isoxazolol ring has been shown to significantly increase antagonist potency. This suggests that the isoxazole scaffold is a viable pharmacophore for developing GABA-A antagonists. The phenolic group, present in this compound, is also known to interact with GABA-A receptors, with various phenolic substances acting as activators, inhibitors, or allosteric modulators. However, without direct studies on this compound, its specific activity at GABA receptors remains uncharacterized.
Antinociceptive Activity
While direct studies on the antinociceptive properties of this compound are limited, research on related isoxazole derivatives suggests potential analgesic activity. A review of the biological activities of isoxazoles highlighted a study on derivatives of "2-oxazol-3-yl phenol," a closely related structure. This study indicated that modifications at the 5-position of the isoxazole ring led to a significant increase in analgesic efficacy. Furthermore, other classes of isoxazole derivatives, such as isoxazole carboxamides, have been synthesized and screened for their antinociceptive potential, with some compounds showing moderate analgesic activity in preclinical models. These findings suggest that the isoxazole-phenol scaffold could be a promising template for the development of new analgesic agents.
Antithrombotic Activity
There is currently no specific information available in the scientific literature regarding the antithrombotic activity of this compound. However, broader research into isoxazole-containing compounds has shown that some derivatives possess antithrombotic properties. A comprehensive review on the therapeutic applications of isoxazoles mentions a series of synthesized isoxazole derivatives that were evaluated for their in vivo antithrombotic activity. One particular compound from this series was reported to be highly potent, providing 90% protection against bleeding time in an animal model. This indicates that the isoxazole nucleus can be incorporated into structures that exhibit antithrombotic effects, though the activity of the specific this compound structure has not been determined.
Dopamine D4 Receptors Antagonism
No studies were identified that specifically investigate the dopamine D4 receptor antagonist activity of this compound. The existing research on dopamine D4 antagonists focuses on other, more complex chemical scaffolds.
Anti-hypertensive Activity
Specific research on the anti-hypertensive activity of this compound is not available in the current body of scientific literature. However, studies have been conducted on more complex molecules containing both isoxazole and phenol or phenyl moieties. For example, a series of quinazoline derivatives linked to a dihydroisoxazole-phenyl group has been synthesized and shown to exhibit potent anti-hypertensive activity in animal models, acting as α1-adrenergic receptor blockers. These compounds, however, are structurally distinct from the simple this compound. This suggests that while the isoxazole and phenyl components can be part of larger anti-hypertensive agents, the activity of the core this compound compound itself has not been established.
Structure Activity Relationship Sar Studies
Impact of Substituent Effects on Bioactivity and Selectivity
The introduction of various substituents on both the isoxazole (B147169) and phenol (B47542) rings can dramatically alter the pharmacokinetic and pharmacodynamic properties of the parent compound.
Substitutions on the Isoxazole Ring (e.g., 5-amino, methyl, nitro, tert-butyl, phenyl)
Modifications to the isoxazole ring, particularly at the 5-position, have been shown to significantly influence the biological activity of isoxazole derivatives. For instance, the introduction of a phenyl group at this position has been noted to affect analgesic efficacy. ijpca.org
The presence of a tert-butyl group at the 5-position of the isoxazole ring in N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives has been associated with potent inhibition of the FLT3 kinase, a target in acute myeloid leukemia. nih.gov These compounds demonstrated not only high cytotoxic selectivity but also favorable pharmacokinetic properties. nih.gov Furthermore, the synthesis of 5-amino-3-methylisoxazole (B44965) and other 5-substituted amino-isoxazoles highlights the chemical feasibility and interest in exploring substitutions at this position to modulate activity. nih.gov The regioselective synthesis of 5-substituted amino-isoxazoles through cycloaddition reactions opens avenues for creating diverse derivatives for biological screening. nih.gov
Table 1: Effect of Isoxazole Ring Substitutions on Biological Activity of Related Isoxazole Derivatives
| Substituent at C5 | Compound Series | Observed Biological Activity | Reference |
|---|---|---|---|
| Phenyl | 4-{[5-(Aryl)-4,5-dihydro-1,2-oxazol-3-yl]...}amino phenol | Increased analgesic efficacy | ijpca.org |
| tert-butyl | N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives | Potent FLT3 inhibitors, anticancer activity | nih.gov |
| Amino | 5-amino-3-methylisoxazole derivatives | Synthetic precursors for biologically active molecules | nih.gov |
| Methyl | 3-methylisoxazole derivatives | Potent analgesics, selective for COX-2 | nih.gov |
Substitutions on the Phenol Ring (e.g., hydroxyl, methoxy (B1213986), chloro, fluoro)
Substitutions on the phenol ring of 2-isoxazol-3-yl-phenol analogues play a pivotal role in modulating their biological activity. The position and nature of these substituents can influence everything from antioxidant potential to enzyme inhibition.
The presence of a hydroxyl group on the benzene (B151609) ring is often associated with a significant increase in bioactivity. mdpi.com This is exemplified in hispolon, a phenolic natural product, where the hydroxyl group is crucial for its biological functions. mdpi.com In contrast, derivatizing this hydroxyl group into a methoxy (-OCH3) or acetate (B1210297) (-OAc) group can lead to a significant decrease in bioactivity. mdpi.com
However, the introduction of methoxy groups can be beneficial for certain activities. For example, in the chalcone (B49325) series of isoxazole derivatives, antioxidant activity was enhanced when electron-donating methoxy groups were substituted at the 2, 4, and 6-positions of the phenyl ring. ijpca.org Similarly, for analgesic activity, the addition of chloro, fluoro, and methoxy groups at the para position of a phenyl ring attached to a pyrazole (B372694) (a related heterocycle) created very effective analgesic compounds. ijpca.org
Halogen substitutions, such as chloro and fluoro, have also been shown to be advantageous. Isoxazole derivatives with chloro or bromo substitutions on a phenyl ring exhibited significant anti-inflammatory activity and were more selective towards the COX-2 enzyme. nih.gov In another study, the presence of chlorine and fluorine substitutions in the ortho-positions of a phenyl ring attached to an isoxazoline (B3343090) moiety was suggested to be responsible for potent cytotoxicity against a human melanoma cancer cell line. mdpi.com Furthermore, SAR studies on isoxazole derivatives as anticancer agents revealed that a fluorine or trifluoromethyl group at the fourth position of the phenyl ring promotes cytotoxicity. nih.gov
Table 2: Impact of Phenol Ring Substitutions on the Bioactivity of Related Isoxazole Derivatives
| Substituent | Position | Compound Series/Observation | Effect on Bioactivity | Reference |
|---|---|---|---|---|
| Hydroxyl (-OH) | - | General observation for phenolic compounds | Significant increase in bioactivity | mdpi.com |
| Methoxy (-OCH3) | 2, 4, and 6 | Chalcone and dihydropyrazole isoxazole derivatives | Enhanced antioxidant activity | ijpca.org |
| Methoxy (-OCH3) | para | Phenyl-substituted pyrazole derivatives | Created very effective analgesic activity | ijpca.org |
| Chloro (-Cl) | - | Phenyl-substituted isoxazoles | Significant anti-inflammatory activity, COX-2 selectivity | nih.gov |
| Bromo (-Br) | - | Phenyl-substituted isoxazoles | Significant anti-inflammatory activity, COX-2 selectivity | nih.gov |
| Fluoro (-F) | 4 | Phenyl-substituted isoxazoles | Promotes anticancer cytotoxicity | nih.gov |
| Trifluoromethyl (-CF3) | 4 | Phenyl-substituted isoxazoles | Promotes anticancer cytotoxicity | nih.gov |
Influence of Electron-Withdrawing and Electron-Donating Groups
The electronic properties of substituents on both the isoxazole and phenolic rings are a key determinant of the biological activity of this compound and its derivatives.
Electron-donating groups (EDGs), such as methoxy (-OCH3) and hydroxyl (-OH), generally enhance activities where electron richness is favorable. For instance, the antioxidant activity of chalcone and dihydropyrazole derivatives was found to be enhanced when an electron-donating methoxy group was substituted on the phenyl ring. ijpca.org This is because EDGs can more easily donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com Computational studies on phenolic antioxidants have confirmed that EDGs like -OCH3 have a beneficial effect on antioxidant activity. mdpi.com In another context, an electron-rich fused ring attached to a phenyl group in N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives was found to be beneficial for antiproliferative activity against cancer cells. nih.gov
Conversely, electron-withdrawing groups (EWGs), such as halogens (F, Cl, Br) and nitro (-NO2), can also potentiate biological activity, often through different mechanisms. In studies on the insecticidal effectiveness of isoxazole derivatives, EWGs added to the benzene ring boosted the activity more than electron-donating groups. mdpi.com The order of effectiveness was found to be dihalogenated groups > monohalogenated groups, and electron-withdrawing groups (F, Cl, Br, NO2) > electron-donating groups (OMe, Me). mdpi.com Similarly, for sPLA2 inhibitory activity, isoxazoles with an electron-withdrawing group like –F or CF3 on the phenyl ring displayed excellent inhibitory activities. nih.gov However, it is noteworthy that any form of electron perturbation, whether from donating or withdrawing groups, can potentially reduce the aromaticity of a system, which might in turn influence its stability and interactions. nih.gov
Table 3: General Influence of Electronic Groups on the Bioactivity of Isoxazole Derivatives
| Group Type | Example Substituents | General Effect on Bioactivity | Specific Examples | Reference |
|---|---|---|---|---|
| Electron-Donating (EDG) | -OCH3, -OH, -CH3 | Enhances antioxidant and antiproliferative activities. | Methoxy groups on the phenyl ring increased antioxidant potential. | ijpca.orgnih.govmdpi.com |
| Electron-Withdrawing (EWG) | -F, -Cl, -Br, -NO2, -CF3 | Enhances insecticidal and certain enzyme inhibitory activities. | Halogen substitutions on the phenyl ring boosted insecticidal and anti-inflammatory efficacy. | nih.govmdpi.com |
Stereochemical Considerations and their Role in Biological Recognition (e.g., Enol vs. Keto Forms, Cis/E Isomers)
The three-dimensional arrangement of atoms in this compound and its derivatives can have a profound impact on their interaction with biological targets. Stereochemistry plays a pivotal role in biological activity, as molecular targets like enzymes and receptors are often chiral and will interact differently with different stereoisomers. nih.gov
A key stereochemical aspect of this compound is the potential for keto-enol tautomerism. The molecule as named represents the enol form, which is stabilized by the aromaticity of the phenol ring. quora.commasterorganicchemistry.com In most simple carbonyl compounds, the keto form is significantly more stable than the enol form due to the greater bond energy of a carbon-oxygen double bond compared to a carbon-carbon double bond. quora.comquora.com However, for phenols, the keto-enol equilibrium lies almost entirely on the side of the enol form because of the substantial thermodynamic stabilization provided by aromaticity. quora.commasterorganicchemistry.com This stability is crucial for its chemical properties and biological interactions.
For derivatives of this compound, particularly those with substitutions that create new stereocenters or restrict bond rotation, different isomers could exhibit varied biological activities. For instance, if a double bond is introduced in a side chain, cis/trans (or E/Z) isomers would be possible. These isomers would have different spatial arrangements of substituents, leading to distinct binding affinities with a target protein. While specific examples for this compound are not detailed in the provided context, the principle remains that stereochemistry is a critical factor. For example, in the case of 3-Br-acivicin, only the isomers with a specific stereochemistry ((5S, αS)) displayed significant antiplasmodial activity, which was attributed to stereoselective uptake by the target cells. nih.gov This underscores the importance of considering and controlling stereochemistry in the design of bioactive molecules. nih.gov
Role of Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding is a critical non-covalent interaction that influences the structure, stability, and biological activity of this compound. Both intramolecular (within the same molecule) and intermolecular (between molecules) hydrogen bonds are significant.
The structure of this compound, with its hydroxyl group ortho to the isoxazole substituent, is perfectly arranged for the formation of an intramolecular hydrogen bond. This can occur between the phenolic hydroxyl group (as the donor) and the nitrogen atom of the isoxazole ring (as the acceptor). Such intramolecular hydrogen bonds are known to be a stabilizing factor, particularly for the enol form of molecules. quora.comwikipedia.org This stabilization can lock the molecule into a more planar conformation, which can be favorable for binding to a planar pocket in a biological target. The strength of this hydrogen bond can be modulated by substituents on either ring. mdpi.com
Intermolecular hydrogen bonds are vital for the interaction of this compound with its biological targets, such as enzymes or receptors. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the isoxazole ring can act as hydrogen bond acceptors. ijpca.org These interactions are fundamental to molecular recognition and binding affinity. For example, studies on 2-benzoxazol-2-yl-phenol, a structurally related scaffold, have shown that the hydroxyl group of the phenolic ring forms crucial hydrogen bonds with amino acid residues (like histidine) in the active site of enzymes. nih.gov Similarly, the nitrogen atom of the heterocyclic ring participates in coordinating metal ions or forming hydrogen bonds. nih.gov The ability to form a network of hydrogen bonds within a binding site is often a hallmark of potent and selective inhibitors. The solid-state structure of related phenol-substituted benzimidazoles also reveals extensive intermolecular O-H···N and O-H···O hydrogen bonding networks that dictate the crystal packing. nih.gov
Comparative SAR Analysis with Structurally Related Isoxazole Derivatives
To better understand the SAR of this compound, it is useful to compare it with other isoxazole derivatives. The isoxazole ring is a versatile scaffold found in numerous biologically active compounds and approved drugs, such as the COX-2 inhibitor valdecoxib (B1682126) and the antirheumatic medicine leflunomide. ijpca.orgijpca.org
Comparing isoxazole derivatives to their pyrazole analogues, another five-membered heterocycle, can provide insights. For instance, in a study on derivatives of hispolon, isoxazole derivatives showed better anti-tuberculosis activity than the corresponding pyrazole derivatives. mdpi.com This suggests that the oxygen atom in the isoxazole ring, and the resulting electronic distribution, may be more favorable for this particular biological target.
Within the broader class of isoxazole-containing compounds, the position of substitution is critical. For instance, SAR explorations of 2-(isoxazol-5-yl)phenyl derivatives as Wnt/β-catenin pathway inhibitors have been reported, highlighting that the connectivity of the rings (in that case, via the 5-position of the isoxazole) is a key variable. nih.gov This contrasts with the 3-yl substitution pattern of the subject compound.
Furthermore, the nature of the linker between the isoxazole and other parts of the molecule is important. For example, 2-isoxazol-3-yl-acetamide analogues have been developed as HSP90 inhibitors with significant anti-HIV activity. nih.govresearchgate.net In these compounds, the acetamide (B32628) linker provides a different spatial and electronic connection compared to the direct linkage in this compound.
Finally, the antioxidant activity of heteroaryl-substituted phenols has been studied, with 2-tert-Butyl-4-(4-phenyl-isoxazol-3-ylmethoxy)-phenol showing scavenger activity an order of magnitude greater than the standard antioxidant BHA. nih.gov This highlights that while the core this compound structure is a good starting point, further derivatization can lead to significantly enhanced potency in specific biological assays.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) at B3LYP/6-31G* level)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. dergipark.org.tr The B3LYP functional combined with the 6-31G* basis set is frequently employed for geometry optimization and property calculation of heterocyclic compounds like 2-Isoxazol-3-YL-phenol, providing a reliable balance between accuracy and computational cost. researchgate.netepstem.net These calculations are foundational for understanding the molecule's geometry, vibrational frequencies, and electronic characteristics. epstem.net
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comjoaquinbarroso.com The HOMO acts as an electron donor, indicating nucleophilicity, while the LUMO is an electron acceptor, indicating electrophilicity. youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. joaquinbarroso.com A smaller gap suggests higher reactivity. researchgate.net For isoxazole (B147169) derivatives, the distribution of these orbitals reveals the most probable sites for reaction; the HOMO is often located on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the isoxazole and phenyl moieties. researchgate.net This analysis helps in understanding intramolecular charge transfer and the bioactivity of the molecule. researchgate.net
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net In molecules containing isoxazole and phenol rings, the negative potential is typically concentrated around the oxygen and nitrogen atoms of the isoxazole ring and the hydroxyl group of the phenol, identifying them as key sites for hydrogen bonding and other interactions. researchgate.netnih.gov
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) Nisoxazole | π(C-C)phenyl | ~5-15 | π-conjugation |
| LP(2) Ophenol | π(C-C)phenyl | ~15-25 | Resonance stabilization |
| π(C-C)phenyl | π*(C-N)isoxazole | ~10-20 | π-conjugation |
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. researchgate.net Key descriptors include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). Chemical hardness represents the resistance to change in electron distribution, with larger values indicating greater stability. The chemical potential measures the tendency of electrons to escape, and the electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters are calculated using the following equations based on Koopman's theorem:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Potential (μ) = -(I + A) / 2
Electrophilicity Index (ω) = μ² / (2η)
These descriptors help in systematically comparing the reactivity of different this compound derivatives. researchgate.net
The Hammett equation relates reaction rates and equilibrium constants for reactions involving substituted benzene (B151609) derivatives. Computational methods can be used to calculate theoretical Hammett constants (σ) by determining the gas-phase Gibbs energy of ionization for substituted phenols. researchgate.net This allows for a quantitative assessment of the electronic effects (electron-donating or electron-withdrawing) of substituents on the phenol ring of this compound. These calculations provide insight into how modifications to the molecular structure will influence its acidity and reactivity, which is crucial for designing analogs with desired properties. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions (Enzymes, Receptors, Proteins)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.com For this compound and its derivatives, docking studies are essential for identifying potential biological targets and understanding the molecular basis of their activity. nih.gov
Studies on related isoxazole compounds have shown their potential to act as inhibitors for various enzymes, such as cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.govresearchgate.net For instance, docking analyses have revealed that isoxazole derivatives can bind to the active site of COX-2, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues like Arg120 and Cys41. researchgate.net Similarly, isoxazole-based compounds have been investigated as inhibitors of heat shock protein 90 (HSP90), a target relevant in antiviral and cancer research. nih.gov These studies help elucidate the structure-activity relationship and guide the optimization of lead compounds for enhanced potency and selectivity. nih.gov
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Biological Activity |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 4COX | -8.0 to -9.0 | Arg120, Tyr355, Ser530 | Anti-inflammatory |
| Heat Shock Protein 90 (HSP90) | 2XAB | -7.5 to -8.5 | Asp93, Leu107, Phe138 | Anticancer, Antiviral |
| JMJD3 (Histone Demethylase) | 4ASK | -6.0 to -7.5 | His1390, Tyr1379, His1470 | Anticancer |
Conformational Analysis and Prediction of Tautomeric Stability
The three-dimensional structure and the potential for existing in different isomeric forms are critical aspects of the chemical behavior of this compound. Computational chemistry and molecular modeling provide powerful tools to investigate these properties, offering insights into the molecule's flexibility and the relative stability of its possible tautomers.
Conformational Analysis
In the case of this compound, the nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor for the phenolic proton. This interaction would lead to a planar or near-planar conformation, which is often the most stable arrangement for such systems. The formation of this intramolecular hydrogen bond can significantly impact the molecule's physical and chemical properties.
While specific computational studies detailing a full potential energy surface scan for the rotation around the C-C bond in this compound are not extensively available in the public domain, analysis of structurally similar compounds, such as 2-(oxazolinyl)-phenols, suggests that the presence of an intramolecular hydrogen bond is a dominant factor in determining the preferred conformation nih.gov. For these related molecules, computational studies have explored the ground and excited state intramolecular proton transfer, which is intrinsically linked to the conformational arrangement nih.gov.
The rotational barrier is the energy required to move from a stable (low-energy) conformation to a higher-energy, transition state conformation. For biaryl systems, these barriers are influenced by steric hindrance between the rings and the presence or absence of intramolecular interactions. In this compound, the intramolecular hydrogen bond would be expected to stabilize the planar conformer, leading to a significant rotational barrier.
| Parameter | Description | Expected Value/Characteristic for this compound |
| Dihedral Angle (C-C-C-N) | The angle defining the rotation between the phenol and isoxazole rings. | A value close to 0° or 180° would indicate a planar conformation, likely stabilized by an intramolecular hydrogen bond. |
| Rotational Barrier | The energy required to rotate the isoxazole ring relative to the phenol ring. | Expected to be significant due to the stabilizing effect of the intramolecular hydrogen bond and potential steric interactions in non-planar conformations. |
| Intramolecular H-Bond | The hydrogen bond between the phenolic -OH and the isoxazole nitrogen. | Expected to be present and a key factor in determining the lowest energy conformer. |
Prediction of Tautomeric Stability
Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. For this compound, several tautomeric forms are possible. Besides the phenolic form, keto-enol tautomerism can be considered for the isoxazole ring itself, leading to different isomers.
Computational studies on related isoxazolone derivatives using Density Functional Theory (DFT) have provided valuable insights into the relative stability of different tautomers. A study on isoxazolone derivatives investigated three potential tautomers: the C-H, N-H, and O-H forms nih.gov. The relative energies of these tautomers were calculated in the gas phase and in different solvents to understand the influence of the environment on tautomeric equilibrium nih.gov.
The results for these analogous systems indicated that the C-H tautomer was generally the most stable and energetically favored form nih.gov. The stability of the different tautomers was also found to be influenced by the nature of substituents on the isoxazole ring nih.gov. For instance, the energy differences between tautomers were affected by the presence of bulky groups nih.gov.
The solvent polarity also plays a crucial role in tautomeric stability. In polar solvents, the energy differences between tautomers were observed to decrease, suggesting a shift in the equilibrium nih.gov. For some derivatives, an N-H tautomer was favored in nonpolar media, while the C-H form became more stable with increasing solvent polarity nih.gov.
These findings for isoxazolone derivatives suggest that for this compound, the phenolic form is likely to be the most stable tautomer under most conditions. However, the possibility of other tautomers existing in equilibrium, particularly in different solvent environments, cannot be ruled out.
| Tautomer of Isoxazolone Analog | Relative Energy (kcal/mol) in Gas Phase (Example Data) | Relative Energy (kcal/mol) in Water (Example Data) |
| C-H form (most stable) | 0.00 | 0.00 |
| N-H form | Varies with substituent (e.g., > 1.6) | Varies with substituent (e.g., > 1.6) |
| O-H form (enolic) | Varies with substituent | Varies with substituent |
Note: The table presents generalized findings from a study on isoxazolone derivatives, which are structurally related to this compound. The actual energy values for this compound would require specific computational analysis.
Future Perspectives and Research Directions
Design and Synthesis of Novel Derivatives with Enhanced Bioactivity and Selectivity
A primary direction for future research lies in the rational design and synthesis of new derivatives of 2-isoxazol-3-yl-phenol to improve biological activity and selectivity. The isoxazole (B147169) scaffold is amenable to a variety of synthetic modifications. ijpca.org Strategies often involve the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the cyclization of chalcones with hydroxylamine (B1172632). jocpr.com
Future synthetic efforts will likely focus on modifying both the phenol (B47542) and isoxazole rings. Introducing various substituents—such as halogens (e.g., -Cl, -F), electron-withdrawing groups (e.g., -CF3), or bulky alkyl groups—at different positions can significantly influence the compound's pharmacokinetic profile and target-binding affinity. nih.gov For instance, research on other isoxazole-containing compounds has shown that adding electron-withdrawing groups to the phenyl ring can enhance sPLA2 inhibitory activities, which are relevant for treating inflammatory diseases and cancer. nih.gov Similarly, the synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives has identified potent inhibitors of the FLT3 kinase, a target in acute myeloid leukemia. nih.gov These examples provide a roadmap for creating libraries of this compound derivatives with potentially superior potency and target specificity.
In-depth Mechanistic Elucidation of Pharmacological Actions through Cellular and Molecular Biology Techniques
While various isoxazole derivatives have demonstrated promising biological effects, a deeper understanding of their mechanisms of action at the cellular and molecular level is crucial. Future investigations will employ a range of advanced biological techniques to pinpoint the specific pathways and molecular targets modulated by this compound derivatives.
Techniques such as Western blotting, quantitative PCR (qPCR), and kinase activity assays can be used to determine if these compounds affect specific signaling pathways. For example, studies on related isoxazoles have revealed inhibitory effects on the phosphorylation of STAT3, a key protein in cancer cell signaling, and selective inhibition of COX-1 or COX-2 enzymes, which are central to inflammation. nih.gov Future studies could explore whether derivatives of this compound act on similar targets, such as histone demethylases like JMJD3, for which the related benzoxazol-2-yl-phenol scaffold has shown inhibitory activity. nih.gov Identifying these mechanisms is essential for optimizing drug candidates and understanding their therapeutic potential.
Development of Advanced Drug Delivery Systems for Targeted Therapy
The therapeutic efficacy of potent molecules like this compound derivatives can be significantly enhanced through advanced drug delivery systems. jocpr.com Targeted therapy aims to deliver therapeutic agents specifically to diseased cells or tissues, minimizing exposure to healthy tissues and thereby reducing side effects. nih.gov
Nanotechnology-based approaches, such as liposomes, polymeric nanoparticles, and dendrimers, offer promising platforms for targeted delivery. sciresjournals.com These nanocarriers can be engineered to encapsulate drug molecules and release them in a controlled manner. sciresjournals.com Two primary strategies are employed:
Passive Targeting: This approach utilizes the Enhanced Permeability and Retention (EPR) effect, where the leaky blood vessels commonly found in tumors allow nanoparticles to accumulate in the tumor microenvironment. nih.gov
Active Targeting: This involves functionalizing the surface of nanocarriers with specific ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on the surface of target cells, such as cancer cells. nih.gov
Integrating this compound derivatives into such systems could improve their bioavailability, stability, and therapeutic index, opening new avenues for treating conditions like cancer. jocpr.comsciresjournals.com
Preclinical and Clinical Investigations for Therapeutic Applications
Promising derivatives identified through initial screening must undergo rigorous preclinical and clinical evaluation to translate them into viable therapeutic agents. The preclinical phase involves comprehensive in vitro and in vivo testing.
In vitro studies: New derivatives would be screened against panels of human cancer cell lines (e.g., A549 lung cancer, PC-3 prostate cancer, MDA-MB-231 breast cancer) to determine their cytotoxic potency (IC50 values). nih.gov
In vivo studies: Compounds showing significant in vitro activity would be advanced to animal models. For example, anti-inflammatory potential can be assessed using the carrageenan-induced rat paw edema model, while antitumor efficacy can be evaluated in xenograft models where human tumors are grown in immunocompromised mice. nih.gov
These preclinical studies are essential for selecting lead candidates for clinical trials, which are conducted in phases to evaluate the agent's efficacy and safety in humans. Although many isoxazole-containing drugs are commercially available, new derivatives require this structured investigation to validate their clinical utility. nih.govnih.gov
Integration of Computational Design and Predictive Modeling for Rational Drug Discovery
Modern drug discovery increasingly relies on computational methods to accelerate the identification and optimization of new drug candidates. mdpi.com In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be powerfully applied to the this compound scaffold.
Molecular docking can predict how different derivatives bind to the active site of a specific protein target, helping to prioritize compounds for synthesis. nih.gov QSAR models can establish a mathematical relationship between the chemical structure of the derivatives and their biological activity, guiding the design of new compounds with improved properties. researcher.life These predictive models streamline the drug discovery process, reducing the time and cost associated with synthesizing and testing large numbers of compounds, thereby facilitating a more rational approach to developing potent and selective therapeutic agents. mdpi.com
Exploration of Other Potential Applications Beyond Medicinal Chemistry (e.g., Materials Science, Sensors)
The utility of the this compound structure is not limited to medicinal chemistry. The unique electronic and structural properties of phenol and isoxazole rings suggest potential applications in other fields.
Materials Science: Phenolic compounds are foundational components in the production of polymers, plastics, coatings, and adhesives due to their ability to improve thermal stability. mdpi.com The incorporation of the isoxazole moiety could impart novel properties to these materials. Furthermore, related heterocyclic structures like 1,3,4-oxadiazoles are used in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), suggesting a potential avenue for isoxazole-phenol derivatives. nih.gov
Sensors: The detection of phenolic compounds in the environment is a significant area of research due to their potential toxicity. mdpi.com Advanced sensor technologies, including those based on plasmonic resonance, are being developed for this purpose. mdpi.com The this compound compound itself could be a target for such environmental monitoring, or its structure could be incorporated into new chemosensors designed to detect other analytes.
Exploring these non-medical applications could unlock new value and utility for this versatile chemical scaffold.
Data Tables
Table 1: Examples of Isoxazole Derivatives and Their Reported Bioactivities
Table 2: List of Mentioned Chemical Compounds
Q & A
Q. What synthetic methodologies are effective for preparing 2-isoxazol-3-yl-phenol?
The compound can be synthesized via hypervalent iodine-mediated cycloaddition of nitrile oxides to alkynes. For example, nitrile oxides generated in situ from hydroxymoyl chlorides react with terminal alkynes under mild conditions (e.g., CHCl₃, room temperature). Purification typically involves column chromatography (silica gel, hexane/EtOAc gradients) to isolate the product as an oil. Yield optimization requires careful control of stoichiometry and reaction time . Alternative routes, such as formyl chloride intermediates, may address steric hindrance in substituted derivatives .
Q. How can spectroscopic techniques confirm the structure of this compound?
Key characterization methods include:
- ¹H NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm) and isoxazole protons (δ 6.1–6.3 ppm).
- IR : Stretching vibrations for phenolic -OH (~3200 cm⁻¹) and isoxazole C=N (~1600 cm⁻¹).
- HRMS : Exact mass matching the molecular formula (e.g., C₉H₇NO₂ requires m/z 161.0477). For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and bond angles .
Q. What safety precautions are critical when handling phenolic isoxazole derivatives?
Phenolic compounds require PPE (gloves, goggles) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation. Consult SDS for specific hazards (e.g., 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-phenol has CAS 114333-42-5; its SDS recommends immediate medical consultation upon exposure). For novel derivatives, assume toxicity until proven otherwise .
Q. How can researchers distinguish between isomeric byproducts in isoxazole synthesis?
Use a combination of NOESY NMR (to identify spatial proximity of substituents) and HPLC-MS (to separate isomers). For example, 3- vs. 5-substituted isoxazoles exhibit distinct coupling patterns in ¹H NMR .
Advanced Research Questions
Q. What strategies enable metal ion complexation studies with this compound derivatives?
Functionalize the phenolic -OH group via Mannich reactions to introduce crown ether or diaza-crown ligands. For instance, N,N'-bis(methoxymethyl)diaza-18-crown-6 reacts with 4-chloro-2-(pyrazol-3-yl)phenol to form ligands for transition metals (e.g., Cu²⁺). Monitor complexation via UV-Vis titration and ESI-MS .
Q. How can computational tools predict physicochemical properties of novel isoxazole-phenol analogs?
Software like Gaussian or COSMOtherm calculates logP (lipophilicity), pKa (acidity), and polar surface area. For example, logP values for 3-phenyl-1,2,4-oxadiazol-5-yl derivatives range from 2.6–3.1, indicating moderate membrane permeability . Validate predictions experimentally via shake-flask assays or potentiometric titration.
Q. What mechanistic insights explain regioselectivity in isoxazole cycloadditions?
Density Functional Theory (DFT) studies reveal that nitrile oxide LUMO alignment with alkyne HOMO governs regioselectivity. Electron-withdrawing substituents on the nitrile oxide favor 3,5-disubstituted isoxazoles. Experimental validation involves kinetic studies with substituted alkynes .
Q. How do electron-withdrawing vs. donating groups affect the bioactivity of this compound analogs?
Comparative studies using SAR (Structure-Activity Relationship) models show:
Q. What solvent systems optimize catalytic efficiency in isoxazole functionalization?
Polar aprotic solvents (DMF, DMSO) improve yields in SNAr reactions, while THF is optimal for Grignard additions. For Pd-catalyzed cross-couplings, use toluene with Cs₂CO₃ as base (reported TON up to 1,200) .
Q. How can researchers assess purity in multi-step syntheses of this compound derivatives?
Combine HPLC-DAD (detection at λ = 254 nm) with elemental analysis (C, H, N ± 0.4%). For trace impurities, use LC-HRMS/MS with a C18 column (ACN/H₂O + 0.1% formic acid gradient) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
